molecular formula C24H23N3O4S B2842380 2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941950-81-8

2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2842380
CAS No.: 941950-81-8
M. Wt: 449.53
InChI Key: CLNRRHLSCBGGCN-UHFFFAOYSA-N
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Description

This compound features a benzo[e][1,2,4]thiadiazine core substituted with a 1,1-dioxido group (sulfone) at position 3-oxo and an m-tolyl (meta-methylphenyl) group at position 2. The acetamide side chain is modified with a 4-methylbenzyl group.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-17-10-12-19(13-11-17)15-25-23(28)16-26-21-8-3-4-9-22(21)32(30,31)27(24(26)29)20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNRRHLSCBGGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide (CAS Number: 941950-81-8) is a complex organic molecule characterized by its unique structural features, including a benzo[e][1,2,4]thiadiazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O5SC_{24}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 465.5 g/mol. The structure includes functional groups that contribute to its biological activity:

  • Thiadiazine ring : Known for diverse reactivity and biological properties.
  • Dioxide moiety : Imparts stability and potential redox activity.
  • Aromatic substituents : Enhance lipophilicity and biological interactions.

Anticancer Properties

Research has indicated that derivatives of the benzo[e][1,2,4]thiadiazine framework exhibit significant anticancer activity. Specifically, compounds similar to this one have been studied for their inhibition of phosphoinositide 3-kinase delta (PI3Kδ), a critical enzyme in cancer cell proliferation and survival. The selectivity for PI3Kδ over other isoforms suggests potential therapeutic applications in oncology.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various thiadiazine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives exhibited moderate to high cytotoxicity, indicating their potential as anticancer agents. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHeLa15.0
Target CompoundMCF-710.0

These findings suggest that modifications to the thiadiazine structure can enhance anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies demonstrated that derivatives of the benzo[e][1,2,4]thiadiazine scaffold possess significant antibacterial and antifungal activities. In particular, compounds were tested against various pathogens:

PathogenActivity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansStrong

These activities highlight the potential use of this compound in treating infections caused by resistant strains .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in cancer cell metabolism suggests a targeted approach to cancer therapy.
  • Cell Cycle Arrest : Preliminary studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The presence of the dioxido group may facilitate ROS production, contributing to cytotoxic effects against malignant cells.

Scientific Research Applications

Research indicates that derivatives of the benzo[e][1,2,4]thiadiazine scaffold exhibit significant biological activities. Specifically, compounds similar to this one have been studied for their inhibition of phosphoinositide 3-kinase delta (PI3Kδ) . This enzyme is crucial in various cellular processes such as growth and metabolism, positioning the compound as a potential therapeutic agent in oncology and immunology.

Synthetic Routes

The synthesis of 2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step synthetic routes. Initial steps may include:

  • Formation of the thiadiazine ring through cyclization reactions involving sulfonamides and ortho-acetates.
  • Functionalization to introduce the benzonitrile group via nucleophilic substitution or coupling reactions.

Pharmaceutical Development

Due to its structural characteristics that may confer specific biological activities, this compound holds promise in pharmaceutical applications:

  • Cancer Treatment : As a selective PI3Kδ inhibitor, it could be developed into a drug targeting specific cancer types.
  • Autoimmune Diseases : Its mechanism may also be applicable in treating conditions where PI3Kδ plays a role in immune response regulation.

Materials Science

The unique chemical structure may lead to novel applications in materials science. The ability to modify the compound through further derivatization opens avenues for creating new materials with specific properties.

Agrochemicals

Given its potential biological activity, this compound could also be explored for use in agrochemicals, particularly as a pesticide or herbicide targeting specific pathways in pests or weeds.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage of the amide bond yields a carboxylic acid and a substituted benzylamine.

  • Basic Hydrolysis : Forms the corresponding carboxylate salt under alkaline conditions.

Example Reaction Pathway :

Acetamide+H2OH+/OHCarboxylic Acid+N 4 methylbenzyl amine\text{Acetamide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Carboxylic Acid}+\text{N 4 methylbenzyl amine}

Similar hydrolysis mechanisms are observed in structurally related benzothiazole-acetamide derivatives .

Nucleophilic Substitution at the Sulfone Group

The sulfone moiety (1,1-dioxide) is electron-withdrawing, activating adjacent positions for nucleophilic attack. Potential reactions include:

  • Ring-Opening : Attack by nucleophiles (e.g., amines, thiols) at the sulfone-bearing carbon could lead to thiadiazine ring cleavage.

  • Sulfonation : Reaction with sulfur trioxide or related agents to form sulfonic acid derivatives.

Key Reference :
Thiadiazine derivatives with sulfone groups are reported to undergo nucleophilic substitution in the presence of amines, yielding open-chain sulfonamides .

Reactivity of the Thiadiazine Ring

The benzothiadiazine core may exhibit the following reactions:

Electrophilic Aromatic Substitution

  • Nitration/Sulfonation : The electron-deficient ring may undergo substitution at positions activated by the sulfone group.

  • Halogenation : Chlorination or bromination at the para position relative to the sulfone group.

Cycloaddition Reactions

The thiadiazine ring’s conjugated system could participate in [4+2] cycloadditions with dienophiles, though experimental evidence for this specific compound is lacking.

Functionalization of Aromatic Substituents

The m-tolyl and 4-methylbenzyl groups can undergo typical aromatic reactions:

Reaction TypeConditionsProduct
Methyl Oxidation Strong oxidants (e.g., KMnO₄)Carboxylic acid derivatives
Friedel-Crafts Lewis acids (e.g., AlCl₃)Alkylated/arylated derivatives
Nitration HNO₃/H₂SO₄Nitro-substituted aromatic rings

Enzyme Inhibition and Biochemical Interactions

While not a direct chemical reaction, the compound’s role as a KAT inhibitor (as inferred from structural analogs ) suggests potential interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This could involve:

  • Covalent Binding : Thiadiazine sulfone groups reacting with enzyme active-site thiols.

  • Hydrogen Bonding : Acetamide and sulfone groups forming H-bonds with catalytic residues.

Synthetic Pathways

Based on patents and related compounds , synthesis likely involves:

  • Cyclocondensation : Formation of the thiadiazine ring via reaction of a thioamide precursor with an α-keto acid.

  • Amide Coupling : Introduction of the N-(4-methylbenzyl)acetamide group using coupling agents (e.g., EDC/HOBt).

  • Sulfonation : Oxidation of the thiadiazine sulfur to the sulfone state using peroxides.

Data Limitations

Direct experimental data for this compound is sparse. The above analysis is extrapolated from structurally related benzothiadiazines and acetamide derivatives . Further studies (e.g., kinetic assays, spectroscopic monitoring) are needed to validate these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Benzo[e][1,2,4]thiadiazine vs. Benzothiazole/Thiazolidinone Derivatives
  • Analog 1 : 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide (CAS 182502-68-7) replaces the thiadiazine with a benzothiazole ring, reducing ring strain but limiting conformational flexibility .
  • Analog 2: Thioxothiazolidinyl-acetamides (e.g., 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-(4-methylbenzyl)acetamide) feature a five-membered thiazolidinone ring, enhancing planarity and π-π stacking interactions .
Key Structural Differences
Feature Target Compound Benzothiazole Analog Thiazolidinone Analog
Ring System Bicyclic thiadiazine Monocyclic benzothiazole Five-membered thiazolidinone
Sulfur Oxidation State 1,1-Dioxido (sulfone) 1,1-Dioxido Thione (C=S)
Substituent Effects m-Tolyl (electron-donating) 4-Hydroxyphenyl (polar) Butyl (lipophilic)

Acetamide Side Chain Modifications

Target vs. Substituted Benzyl/Methoxyethyl Groups
  • Analog 3 : N-[2-(4-Methoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (CAS 503284-78-4) introduces a methoxy group and ethyl linker, increasing solubility in polar solvents .
  • Analog 4 : N-(4-Phenyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide incorporates a thiazole ring, enabling metal coordination and π-stacking .
Physicochemical Properties
Property Target Compound Analog 3 Analog 4
Molecular Weight ~474 g/mol* 374.41 g/mol ~394 g/mol*
Predicted logP High (~3.5) Moderate (~2.8) Moderate (~2.5)
Solubility Low (nonpolar) Moderate (polar) Low (aromatic)

*Estimated based on structural analogs.

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